Methyl hepta-2,6-dienoate Methyl hepta-2,6-dienoate
Brand Name: Vulcanchem
CAS No.: 83439-42-3
VCID: VC19295175
InChI: InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3,6-7H,1,4-5H2,2H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Methyl hepta-2,6-dienoate

CAS No.: 83439-42-3

Cat. No.: VC19295175

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl hepta-2,6-dienoate - 83439-42-3

Specification

CAS No. 83439-42-3
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name methyl hepta-2,6-dienoate
Standard InChI InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3,6-7H,1,4-5H2,2H3
Standard InChI Key GHDDNOPAVQADSN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CCCC=C

Introduction

Methyl hepta-2,6-dienoate exists in multiple isomeric forms, distinguished by the positions of the double bonds in the heptenoate chain. The (E)-2,6-dienoate isomer is of particular interest, with CAS numbers 83439-42-3 and 25172-04-7 frequently referenced in literature . Its IUPAC name, methyl (2E)-hepta-2,6-dienoate, reflects the stereochemistry and substituent arrangement. Key identifiers include:

PropertyValueSource
Molecular formulaC8H12O2\text{C}_8\text{H}_{12}\text{O}_2
Molecular weight140.18 g/mol
SMILESCOC(=O)C=CCCC=C
InChIKeyGHDDNOPAVQADSN-UHFFFAOYSA-N
CAS numbers83439-42-3, 25172-04-7, 33741-15-0*

Note: CAS 33741-15-0 corresponds to methyl hepta-4,6-dienoate, a structural isomer .

The compound’s conjugated diene system enables participation in cycloaddition and electrophilic addition reactions, making it a versatile intermediate in organic synthesis. The (E)-configuration at the C2 double bond is critical for stereoselective transformations, as demonstrated in studies on analogous dienoates .

Synthesis and Preparation Methods

Palladium-Catalyzed Cross-Coupling

Industrial-scale synthesis often employs palladium-catalyzed cross-coupling reactions to install the diene moiety. For example, allylic alcohols or halides can react with pre-functionalized esters under catalytic conditions to yield conjugated dienoates. A representative pathway involves:

  • Allylation: Coupling of a Grignard reagent with a vinyl halide.

  • Esterification: Reaction of the resulting dienoic acid with methanol under acidic conditions.

Prins Cyclization and Diels-Alder Reactions

Academic studies highlight the utility of Prins cyclization for constructing pyran rings from dienoate precursors, a method applied in the total synthesis of natural products like methyl sarcophytoate . Additionally, Diels-Alder reactions using methyl hepta-2,6-dienoate as a dienophile have been explored, though steric hindrance from the ester group can limit reactivity .

MethodKey StepsYieldReference
Palladium-catalyzed couplingAllylation, esterificationModerate-High
Prins cyclizationCyclization of allenic alcoholsVariable

Physicochemical Properties

Experimental data on methyl hepta-2,6-dienoate’s physical properties remain limited, but computed values and analog comparisons provide insights:

PropertyValueSource
Density~0.95–1.02 g/cm³ (estimated)
Boiling point180–190°C (extrapolated)
SolubilityMiscible in organic solvents

The ester’s nonpolar nature ensures solubility in hydrocarbons and chlorinated solvents, while its conjugated system contributes to UV absorption maxima near 210–230 nm .

Research Findings and Applications

Natural Product Synthesis

Methyl hepta-2,6-dienoate serves as a precursor in the synthesis of bioactive molecules. For instance, Hu et al. utilized Prins cyclization of allenic alcohols to construct 2,6-trans-pyran rings, a motif prevalent in marine natural products . The dienoate’s reactivity in Michael additions and cycloadditions further enables access to polycyclic frameworks .

Industrial Applications

In polymer chemistry, the compound’s diene system participates in copolymerization with styrene or acrylates, yielding materials with tailored thermal stability. Its ester group also facilitates derivatization into surfactants or plasticizers.

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